molecular formula C17H24N4O B3796766 N-(sec-butyl)-1-ethyl-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

N-(sec-butyl)-1-ethyl-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3796766
M. Wt: 300.4 g/mol
InChI Key: AMMDFFPVTNPXKV-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-1-ethyl-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a sec-butyl group, an ethyl group, a methyl group, and a pyridin-3-ylmethyl group. The presence of these groups can significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole ring, a five-membered ring with two nitrogen atoms, is likely to contribute to the compound’s aromaticity and stability. The various substituents (sec-butyl, ethyl, methyl, and pyridin-3-ylmethyl) will influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the amide group (-CONH2) could undergo hydrolysis, the alkyl groups might participate in substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the compound’s size, shape, functional groups, and degree of conjugation would all play a role. These could affect properties such as the compound’s solubility, melting point, boiling point, and reactivity .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new pyrazole derivatives, investigate their biological activities, and develop them into effective therapeutic agents .

Properties

IUPAC Name

N-butan-2-yl-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-5-14(4)20(12-15-8-7-9-18-11-15)17(22)16-10-13(3)19-21(16)6-2/h7-11,14H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDFFPVTNPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CN=CC=C1)C(=O)C2=CC(=NN2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-1-ethyl-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

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